molecular formula C10H12N4O2 B2608342 Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 856864-59-0

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2608342
CAS No.: 856864-59-0
M. Wt: 220.232
InChI Key: CWAJCTANSNHTMR-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its wide range of chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolopyrimidine core. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the ethoxy group at the carboxylate position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby disrupting cellular processes. For example, its anticancer activity is attributed to its ability to inhibit kinases involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-4-16-9(15)8-6(2)13-10-11-5-12-14(10)7(8)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAJCTANSNHTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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